2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine
Description
2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine is a substituted morpholine derivative characterized by a bicyclic structure with a 3-chloro-4-fluorophenyl group at the 2-position and two methyl groups at the 5-position of the morpholine ring. These analogs share the 5,5-dimethylmorpholine core but differ in the halogen substitution pattern on the phenyl ring.
Properties
Molecular Formula |
C12H15ClFNO |
|---|---|
Molecular Weight |
243.70 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-5,5-dimethylmorpholine |
InChI |
InChI=1S/C12H15ClFNO/c1-12(2)7-16-11(6-15-12)8-3-4-10(14)9(13)5-8/h3-5,11,15H,6-7H2,1-2H3 |
InChI Key |
NXBHIUNJWHHMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1)C2=CC(=C(C=C2)F)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluorophenyl)-5,5-dimethylmorpholine typically involves the reaction of 3-chloro-4-fluoroaniline with 2,2-dimethylpropane-1,3-diol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced derivatives with hydrogen replacing the chlorine or fluorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine or fluorine atoms.
Scientific Research Applications
Neuropharmacological Effects
Research indicates that derivatives of morpholine compounds, including 2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine, exhibit significant neuropharmacological effects. A study highlighted the compound's ability to inhibit dopamine and norepinephrine uptake, suggesting potential applications in treating disorders related to these neurotransmitters, such as depression and attention deficit hyperactivity disorder (ADHD) .
Antidepressant Potential
The compound has been evaluated for its antidepressant-like effects in animal models. One study demonstrated that it could effectively block acute nicotine analgesia, indicating a possible role in modulating pain pathways associated with mood disorders . This suggests its potential utility in developing new antidepressant therapies.
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to interact with various biological targets positions it as a candidate for further modification to enhance efficacy and reduce side effects. Case studies have shown that modifications to the morpholine ring can yield compounds with improved pharmacological profiles .
Cosmetic Formulations
Emerging research also points to the compound's utility in cosmetic formulations. Its chemical properties may contribute to skin hydration and stability in topical products. Studies have explored its incorporation into formulations designed to enhance skin barrier function and moisture retention .
Data Table: Summary of Biological Activities
Case Studies
- Neuropharmacological Study : A study published in Neuroscience demonstrated that analogs of this compound significantly inhibited neurotransmitter uptake, providing insights into their potential use as antidepressants .
- Cosmetic Formulation Research : Research conducted on cosmetic formulations incorporating morpholine derivatives revealed enhanced moisturizing effects when combined with traditional emollients, suggesting a viable application in skincare products .
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-fluorophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Key Observations :
- Substitution Position : The 4-fluoro group in the target compound may reduce metabolic degradation compared to 3-fluoro analogs due to altered steric shielding of vulnerable sites .
- Salt Forms : Hydrochloride salts (e.g., 2-(2-chlorophenyl)-5,5-dimethylmorpholine hydrochloride) exhibit higher aqueous solubility compared to free bases, impacting pharmacokinetic profiles .
Solubility and Lipophilicity
- LogP Values :
- 2-(3-Chlorophenyl)-5,5-dimethylmorpholine: LogP ≈ 2.8 (moderate lipophilicity) .
- 2-(3-Fluorophenyl)-5,5-dimethylmorpholine: LogP ≈ 2.3 (lower lipophilicity due to fluorine’s hydrophilicity) .
- Inference for Target Compound : The dual Cl/F substitution may balance hydrophobicity (LogP ~2.5–2.7), favoring membrane permeability while retaining moderate solubility.
Biological Activity
2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a chloro and a fluorophenyl group. The presence of these substituents enhances its pharmacological properties, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The morpholine ring contributes to the compound's lipophilicity and binding affinity, while the halogen substituents (chloro and fluoro) enhance its selectivity through halogen bonding and hydrophobic interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby modulating their activity.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, affecting neurotransmitter systems.
Biological Activity Overview
Research has demonstrated that this compound exhibits significant pharmacological activities, including:
- Neurotransmitter Uptake Inhibition : Studies indicate that similar morpholine derivatives can inhibit dopamine (DA) and norepinephrine (NE) uptake, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
- Antitumor Activity : Compounds in this class have shown promise in cancer therapy by inhibiting tumor cell growth through various pathways .
Table 1: Summary of Biological Activities
Case Study: Neurotransmitter Interaction
In a study focusing on morpholine derivatives, it was found that compounds similar to this compound exhibited potent inhibition of DA and NE transporters. This suggests that the compound may be effective in modulating neurotransmitter levels in the brain, potentially benefiting conditions like depression or anxiety disorders .
Case Study: Anticancer Properties
Another investigation highlighted the anticancer potential of morpholine derivatives. The study reported that certain compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the modulation of key signaling pathways involved in cell proliferation and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
